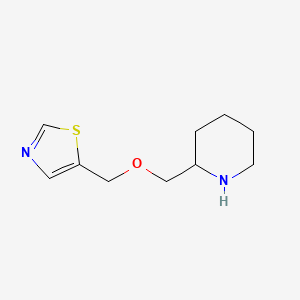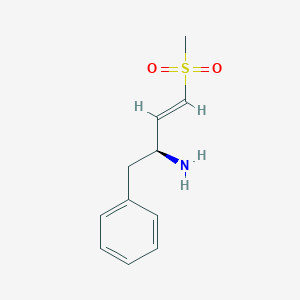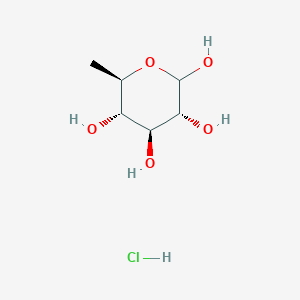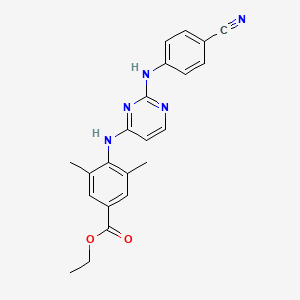![molecular formula C30H35N3O3 B13348572 2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((1S,2S)-2-(1-(8-Methylquinolin-2-yl)piperidine-4-carboxamido)cyclopentyl)ethyl)benzoic acid is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoic acid group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1S,2S)-2-(1-(8-Methylquinolin-2-yl)piperidine-4-carboxamido)cyclopentyl)ethyl)benzoic acid likely involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling and subsequent functionalization to introduce the benzoic acid group. Typical reaction conditions might include:
Formation of Quinoline: Cyclization reactions involving aniline derivatives and carbonyl compounds.
Formation of Piperidine: Reductive amination or cyclization of appropriate precursors.
Coupling Reactions: Use of coupling agents like EDCI or DCC to form amide bonds.
Introduction of Benzoic Acid: Functional group transformations such as oxidation or carboxylation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or piperidine rings.
Reduction: Reduction of functional groups like nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Hydrolysis: Amide bonds may be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, or H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Studied for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or DNA, affecting various biochemical pathways. The quinoline moiety, for example, is known to intercalate with DNA, while the piperidine ring might interact with protein receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine.
Piperidine Derivatives: Compounds like piperine or haloperidol.
Benzoic Acid Derivatives: Compounds like salicylic acid or ibuprofen.
Uniqueness
The unique combination of quinoline, piperidine, and benzoic acid moieties in 2-(2-((1S,2S)-2-(1-(8-Methylquinolin-2-yl)piperidine-4-carboxamido)cyclopentyl)ethyl)benzoic acid may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C30H35N3O3 |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
2-[2-[(1S,2S)-2-[[1-(8-methylquinolin-2-yl)piperidine-4-carbonyl]amino]cyclopentyl]ethyl]benzoic acid |
InChI |
InChI=1S/C30H35N3O3/c1-20-6-4-9-23-14-15-27(32-28(20)23)33-18-16-24(17-19-33)29(34)31-26-11-5-8-22(26)13-12-21-7-2-3-10-25(21)30(35)36/h2-4,6-7,9-10,14-15,22,24,26H,5,8,11-13,16-19H2,1H3,(H,31,34)(H,35,36)/t22-,26-/m0/s1 |
InChI-Schlüssel |
NLKZRAQTODORFW-NVQXNPDNSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)N3CCC(CC3)C(=O)N[C@H]4CCC[C@H]4CCC5=CC=CC=C5C(=O)O |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)N3CCC(CC3)C(=O)NC4CCCC4CCC5=CC=CC=C5C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



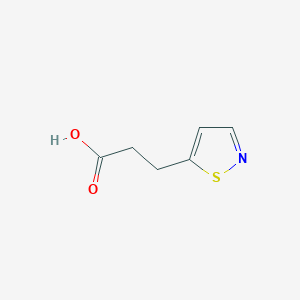

![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
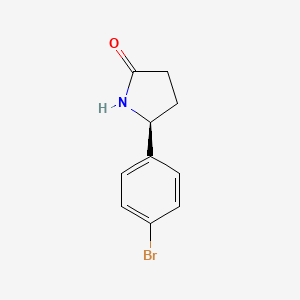
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)



